molecular formula C22H15N3O5S3 B4610445 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide

9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide

Cat. No.: B4610445
M. Wt: 497.6 g/mol
InChI Key: KWSBMWQQKVIEOR-UHFFFAOYSA-N
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Description

9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that features a fluorene core structure with sulfonamide and thiazole functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9H-fluorene-2-sulfonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under basic conditions to form the desired sulfonamide compound. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the fluorene or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole and sulfonamide groups can bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
  • 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamide
  • 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid

Uniqueness

Compared to similar compounds, 9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide stands out due to its unique combination of a fluorene core with thiazole and sulfonamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]fluorene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S3/c26-21-19-4-2-1-3-17(19)18-10-9-16(13-20(18)21)33(29,30)24-14-5-7-15(8-6-14)32(27,28)25-22-23-11-12-31-22/h1-13,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBMWQQKVIEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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